

Application Notes and Protocols for SR 146131

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Compound of Interest

Compound Name: SR 146131

Cat. No.: B1682613

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These notes provide detailed protocols for the dissolution and application of **SR 146131**, a potent and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor. Proper preparation of **SR 146131** is critical for ensuring experimental reproducibility and accuracy.

Chemical Properties

SR 146131 is a white to off-white solid compound. A summary of its key chemical properties is provided in the table below.

Property	Value	Source
Molecular Formula	C ₃₂ H ₃₆ ClN ₃ O ₅ S	[1]
Molecular Weight	610.16 g/mol	[2]
CAS Number	221671-61-0	[3]
Storage Temperature	-20°C	[2]

Solubility Data

SR 146131 exhibits solubility in various organic solvents, with limited solubility in aqueous solutions. The choice of solvent is critical and depends on the specific experimental application (e.g., in vitro vs. in vivo). It is highly recommended to use freshly opened, anhydrous DMSO, as

the hygroscopic nature of DMSO can negatively impact solubility.[3] Sonication or gentle heating can aid in the dissolution process if precipitation or phase separation occurs.[3]

Solvent	Solubility	Notes
DMSO	250 mg/mL (409.73 mM)	Ultrasonic assistance may be required.[3][4]
10% DMSO in Corn Oil	≥ 2.08 mg/mL (3.41 mM)	Results in a clear solution.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.08 mg/mL (3.41 mM)	Forms a suspended solution; requires sonication. Suitable for oral and intraperitoneal injections.[3]
10% DMSO, 90% (20% SBE- β -CD in Saline)	2.08 mg/mL (3.41 mM)	Forms a suspended solution; requires sonication. Suitable for oral and intraperitoneal injections.[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO (in vitro use)

This protocol outlines the preparation of a concentrated stock solution of **SR 146131** in DMSO, suitable for subsequent dilution in cell culture media for in vitro experiments.

Materials:

- **SR 146131** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer

- Sonicator bath

Procedure:

- Weighing: Accurately weigh the desired amount of **SR 146131** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.10 mg of **SR 146131**.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution from 6.10 mg of **SR 146131**, add 1 mL of DMSO.
- Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
- Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
- Sterilization (optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Preparation of a Working Solution for in vivo Administration

This protocol describes the preparation of a suspended solution of **SR 146131** suitable for oral or intraperitoneal administration in animal models.[\[3\]](#)

Materials:

- 10 mM **SR 146131** stock solution in DMSO
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline solution (0.9% NaCl)

- Sterile conical tubes
- Calibrated pipettes and sterile pipette tips

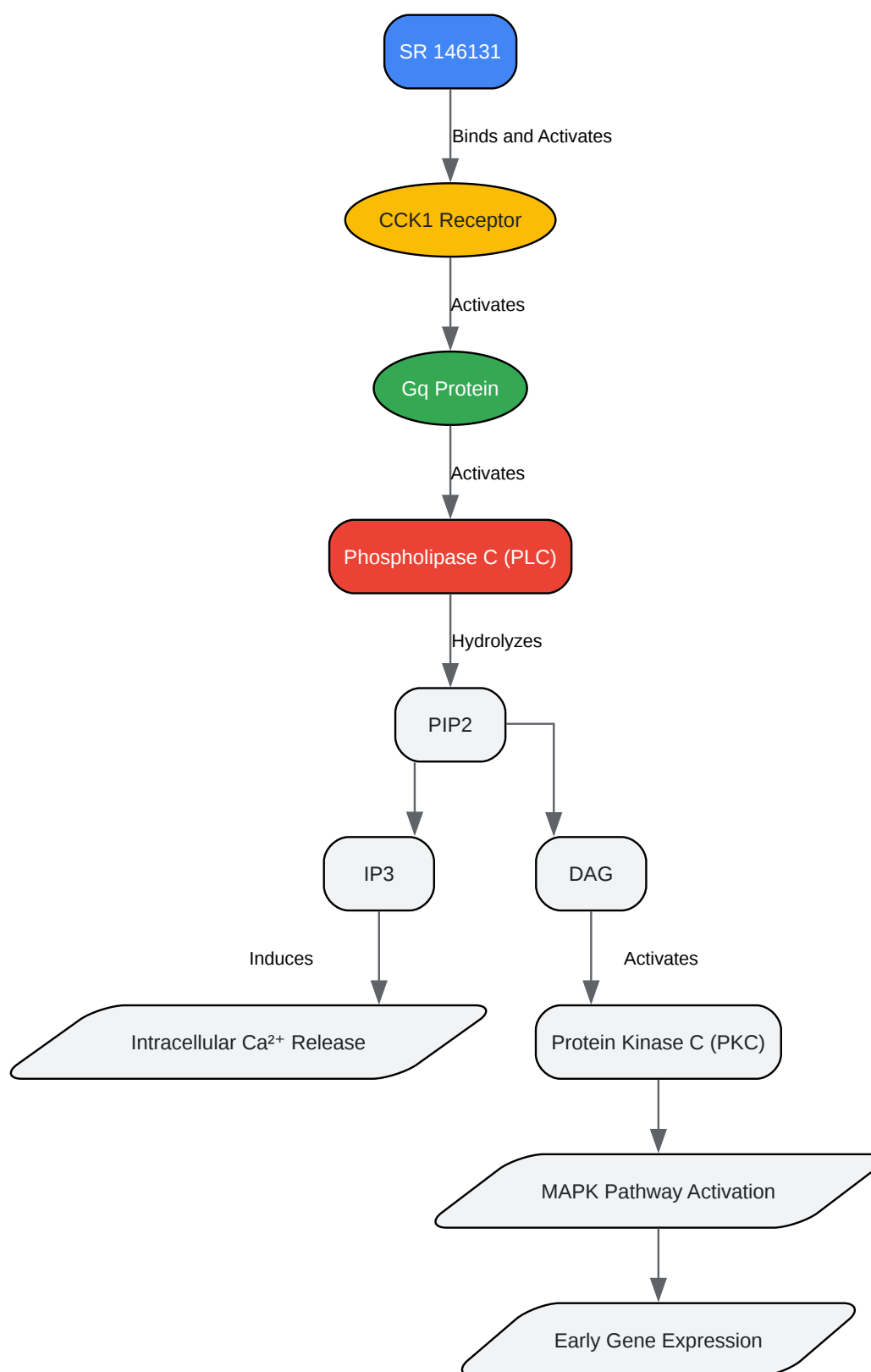
Procedure:

- Initial Mixture: In a sterile conical tube, add 100 μL of the 20.8 mg/mL **SR 146131** stock solution in DMSO to 400 μL of PEG300. Mix thoroughly by pipetting or gentle vortexing.
- Addition of Tween-80: Add 50 μL of Tween-80 to the mixture and mix until uniform.
- Final Dilution: Add 450 μL of saline to the mixture to bring the total volume to 1 mL. This will result in a final concentration of 2.08 mg/mL.
- Homogenization: Vortex the final suspension to ensure it is homogenous before administration. This protocol yields a suspended solution.[\[3\]](#)

Signaling Pathway and Experimental Workflow

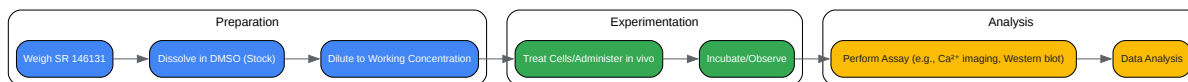
SR 146131 acts as an agonist at the CCK1 receptor, a G-protein coupled receptor (GPCR). Activation of the CCK1 receptor by **SR 146131** can initiate downstream signaling cascades, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium ($[\text{Ca}^{2+}]_i$) and the formation of inositol phosphates (like IP1).[\[3\]](#) It can also lead to the activation of the MAPK pathway and subsequent changes in gene expression.[\[3\]](#)

Below are diagrams illustrating the signaling pathway of **SR 146131** and a typical experimental workflow for its use.



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Caption: Signaling pathway of **SR 146131** via the CCK1 receptor.



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Caption: General experimental workflow for using **SR 146131**.

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